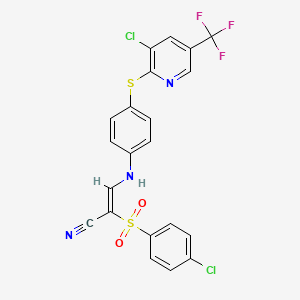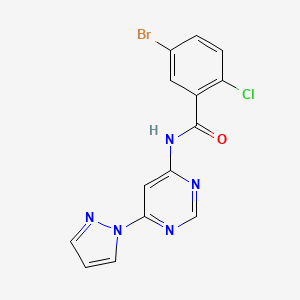
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-5-bromo-2-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-5-bromo-2-chlorobenzamide” is a pyrazole-bearing compound. Pyrazole-bearing compounds are known for their diverse pharmacological effects .
Synthesis Analysis
The synthesis of such compounds involves the coupling of hydrazine with pyrazoles. The structures of these synthesized compounds are verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of these compounds is confirmed using techniques like elemental microanalysis, FTIR, and 1H NMR .Scientific Research Applications
- Researchers have explored the antiviral potential of this compound. In particular, it has demonstrated in vitro activity against coronaviruses . Further investigations could lead to its application in combating viral infections.
- The same compound has also exhibited antitumoral effects. Structural variations on the phenyl moiety were found to influence its biological properties, allowing fine-tuning toward either antiviral or antitumoral activity .
- The scaffold containing the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine moiety has been associated with potent and selective CDK2 inhibition. This property makes it a potential candidate for cancer therapy .
- Heterocyclic structures, including pyrazoles and triazoles, play a crucial role in drug discovery. This compound’s pyrazole and triazole components align with the trend of incorporating such heterocycles into biologically active molecules .
Antiviral Activity
Antitumoral Activity
CDK2 Inhibition for Cancer Treatment
Heterocyclic Drug Development
Mechanism of Action
Target of Action
The compound N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-5-bromo-2-chlorobenzamide, also known as 5-bromo-2-chloro-N-(6-pyrazol-1-ylpyrimidin-4-yl)benzamide, is a pyrazole-bearing compound . Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Therefore, the primary targets of this compound could be the parasites causing these diseases, such as Leishmania and Plasmodium species.
Mode of Action
Based on the known activities of similar pyrazole-bearing compounds, it is likely that it interacts with specific enzymes or proteins within the target organisms, disrupting their normal functions and leading to their death .
Biochemical Pathways
The compound may affect various biochemical pathways within the target organisms. For instance, it could interfere with the parasites’ metabolic processes, disrupt their DNA replication, or inhibit their protein synthesis . The downstream effects of these disruptions could include the inhibition of parasite growth and reproduction, ultimately leading to their elimination.
Pharmacokinetics
Similar pyrazole-bearing compounds have been shown to have good bioavailability . This suggests that the compound could be well-absorbed in the body, distributed to the sites of infection, metabolized efficiently, and excreted without causing significant toxicity.
Result of Action
The result of the compound’s action would be the inhibition of the growth and reproduction of the target parasites, leading to their elimination from the body . This could result in the alleviation of the symptoms associated with the diseases they cause, such as leishmaniasis and malaria.
Action Environment
The action of the compound could be influenced by various environmental factors. For instance, the pH of the body’s tissues could affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other medications could potentially affect the compound’s metabolism and excretion
properties
IUPAC Name |
5-bromo-2-chloro-N-(6-pyrazol-1-ylpyrimidin-4-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClN5O/c15-9-2-3-11(16)10(6-9)14(22)20-12-7-13(18-8-17-12)21-5-1-4-19-21/h1-8H,(H,17,18,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSCGMRQJCMCLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=NC(=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

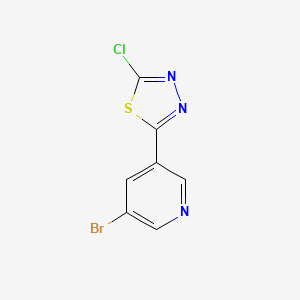

![1-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylurea](/img/structure/B2408141.png)
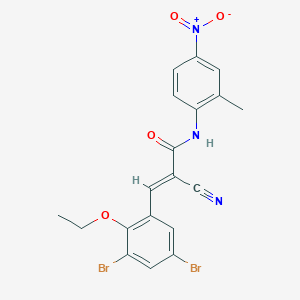
![N-(1-cyanocyclopentyl)-2-{4-[(pyridin-2-yl)methoxy]phenyl}acetamide](/img/structure/B2408144.png)
![3,3-dimethyl-1-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-2-azetanone](/img/structure/B2408145.png)

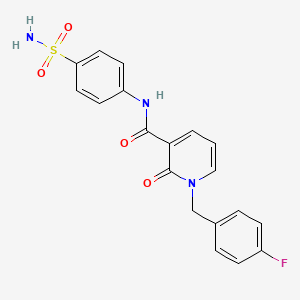

![2-[(4-Methoxyphenyl)methyl]-3-(1-methylpyrazol-4-yl)-1-oxo-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid](/img/structure/B2408151.png)
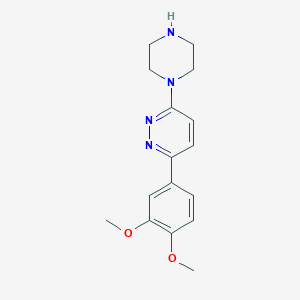
![N-(3-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2408153.png)
![2-(2-(2,4-dichlorophenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2408154.png)
